BenchChemオンラインストアへようこそ!

1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid

Chiral building block Stereochemistry Diastereomeric purity

1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid (CAS 218431-69-7), systematically named trans-rel-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid or (3S,4S)-1,4-dibenzylpyrrolidine-3-carboxylic acid, is a chiral, non-racemic pyrrolidine building block bearing two benzyl substituents at the N-1 and C-4 positions and a carboxylic acid at C-3 in a trans relative configuration. With molecular formula C₁₉H₂₁NO₂ and a molecular weight of 295.38 g/mol, it is commercially supplied at ≥95% purity and is primarily utilized as a synthetic intermediate in medicinal chemistry and as a versatile scaffold for constructing functionalized pyrrolidine derivatives.

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
CAS No. 218431-69-7
Cat. No. B1528982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid
CAS218431-69-7
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1C(C(CN1CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3
InChIInChI=1S/C19H21NO2/c21-19(22)18-14-20(12-16-9-5-2-6-10-16)13-17(18)11-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2,(H,21,22)/t17-,18-/m1/s1
InChIKeyVGJHMAVFQJLHKA-QZTJIDSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid (CAS 218431-69-7): Procurement-Relevant Identity and Class Positioning for the Chiral Pyrrolidine Scaffold


1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid (CAS 218431-69-7), systematically named trans-rel-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid or (3S,4S)-1,4-dibenzylpyrrolidine-3-carboxylic acid, is a chiral, non-racemic pyrrolidine building block bearing two benzyl substituents at the N-1 and C-4 positions and a carboxylic acid at C-3 in a trans relative configuration . With molecular formula C₁₉H₂₁NO₂ and a molecular weight of 295.38 g/mol, it is commercially supplied at ≥95% purity and is primarily utilized as a synthetic intermediate in medicinal chemistry and as a versatile scaffold for constructing functionalized pyrrolidine derivatives . Its structural features render it relevant to diverse research domains, including allosteric modulation of metabolic enzymes such as pyruvate kinase M2 (PKM2), antagonist programs targeting chemokine receptors (e.g., CCR5), and the development of agents for neurodegenerative and metabolic diseases [1][2][3].

Why Generic Substitution of 1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid With In-Class Pyrrolidine Analogs Is Scientifically Unjustified


Within the pyrrolidine-3-carboxylic acid series, small structural perturbations profoundly alter molecular recognition, physicochemical properties, and synthetic utility. Substituting 1,4-bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid with a racemic counterpart (CAS 895239-61-9) introduces an equimolar cis-diastereomer that may exhibit divergent biological activity, confounding SAR interpretation [1]. Exchanging it for a C-4 aryl analog such as trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid (CAS 80896-73-7) reduces the molecular weight from 295.38 to 281.35 g/mol and alters lipophilicity and hydrogen-bonding capacity, parameters known to dictate target engagement and pharmacokinetic profiles [2]. Additionally, mono-benzyl analogs (e.g., 1-benzylpyrrolidine-3-carboxylic acid) lack the second benzyl group, sacrificing conformational constraint at C-4 and limiting the scaffold's potential for multisite derivatization . These structural distinctions are not cosmetic; they directly control the compound's performance as a chiral intermediate, its binding to biological targets, and the reproducibility of published synthetic protocols. The following evidence section quantifies these differences where data are available.

Quantitative Differentiation Evidence for 1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid Against Its Closest Comparators


Stereochemical Identity: Single trans-Enantiomer vs. Racemic trans-Mixture in Building-Block Applications

CAS 218431-69-7 is supplied as a single stereoisomer in trans relative configuration (rel-(3R,4R)), which is alternatively described by the absolute configuration (3S,4S) . In contrast, the ECHA-notified racemic trans-mixture (CAS 895239-61-9) is formally described as rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid and enters the European C&L Inventory as a distinct substance [1]. The single enantiomer nature of CAS 218431-69-7 eliminates the variable diastereomeric ratios that plague racemic lots, which in syntheses of diastereomerically pure downstream products can depress isolated yields and complicate chiral HPLC purification [2]. Published process patents for related 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid intermediates explicitly require enantiopure starting materials to achieve the desired (3S,4S) or (3R,4R) configuration in the final pharmaceutically active compounds, underscoring the criticality of stereochemical fidelity at the building-block stage [3].

Chiral building block Stereochemistry Diastereomeric purity

PKM2 Activation Potency: Quantitative EC₅₀ Value Places the Compound on the Biological Activity Map

1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid (as CHEMBL1413238) registered an EC₅₀ of 1.40E+3 nM (1,400 nM) for activation of human pyruvate kinase M2 (PKM2) in a luminescent pyruvate kinase-luciferase coupled assay measuring ATP product formation after 1 hour [1]. For context, a closely related dibenzylpyrrolidine analog (CHEMBL1311880) displayed an EC₅₀ of 250 nM in the same assay format, indicating that the target compound is approximately 5.6-fold less potent [2]. This places the compound in the low-micromolar efficacy range for PKM2, establishing it as a useful probe molecule or scaffold for SAR exploration rather than a potent lead. The data provide a benchmark against which derivatives with modified substituents at C-4 or the carboxylic acid position can be quantitatively compared, enabling rational optimization of PKM2 activation potency within this chemotype.

Pyruvate kinase M2 Allosteric modulator Cancer metabolism

Molecular Architecture: Dual Benzyl Substitution Distinguishes the Scaffold from Mono-Benzyl and C-4 Aryl Analogs

1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid bears benzyl groups at both the N-1 and C-4 positions (C₁₉H₂₁NO₂, MW 295.38) . In contrast, trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid (CAS 80896-73-7) bears a phenyl group at C-4 rather than a benzyl (C₁₈H₁₉NO₂, MW 281.35) . The benzyl-to-phenyl substitution eliminates a methylene spacer, reducing molecular weight by ~14 Da and altering the spatial orientation and conformational flexibility of the C-4 aromatic ring. Furthermore, mono-N-benzyl-pyrrolidine-3-carboxylic acid (CAS 161659-80-9, C₁₂H₁₅NO₂, MW 205.25) lacks the C-4 substituent entirely, offering a different vector for derivatization . These architectural differences are reflected in computed molecular descriptors: AlogP values shift with each substitution pattern, and the number of rotatable bonds decreases from 7 in the target compound to 4 in the C-4-phenyl analog, impacting molecular flexibility and potential target binding entropy [1]. While no head-to-head biological profiling of these specific analogs has been published, the structural divergence provides the basis for scaffold-specific patent claims in the CCR5 antagonist (pyrrolidine derivatives as modulators of chemokine receptors) [2] and GPCR43 agonist (pyrrolidine carboxylic acid derivatives) [3] areas.

Scaffold diversification Structure-activity relationship Molecular property forecast

Synthetic Intermediate Provenance: Positioned as a Key Intermediate in Patented Routes to Bioactive Pyrrolidines

A series of patents describe synthetic routes to pharmaceutically active pyrrolidine derivatives that rely on trans-1,4-dibenzyl-substituted pyrrolidine-3-carboxylic acid intermediates. US Patent 8344161 explicitly claims a process for preparing (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids, wherein the dibenzyl-substituted core serves as a direct precursor [1]. A practical and efficient synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid via an aziridinium ion intermediate, published in ACS journals, demonstrates the broader utility of the 1,4-substituted pyrrolidine scaffold as a key chiral intermediate [2]. Furthermore, a patent assigned to Ogeda SA claims pyrrolidine carboxylic acid derivatives as GPCR43 agonists, where the dibenzylpyrrolidine core is a foundational structural element [3]. While the target compound itself may not be the final API, its role as a defined, purchasable intermediate enables reproducible scale-up and consistent impurity profiles, factors that are less controllable when multi-step syntheses commence from simpler, less functionalized materials.

Process chemistry Patent intermediate Pharmaceutical synthesis

High-Confidence Research and Industrial Application Scenarios for 1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid


PKM2 Activator Probe and SAR Exploration in Cancer Metabolism

With a confirmed EC₅₀ of 1,400 nM for human PKM2 activation in a luminescence-coupled assay, this compound serves as a validated starting point for structure-activity relationship (SAR) studies aimed at improving allosteric PKM2 activation potency [1]. Medicinal chemistry teams can systematically modify the benzyl substituents or the carboxylic acid moiety and benchmark each derivative against this baseline EC₅₀ value, using the same assay format to quantify fold-improvements in potency. The availability of a more potent comparator (CHEMBL1311880, EC₅₀ = 250 nM) in the same assay provides directionality for optimization efforts [2].

Chiral Intermediate for CCR5 Antagonist and GPCR Modulator Synthesis

The compound's trans-1,4-dibenzyl-substituted pyrrolidine-3-carboxylic acid core is structurally related to scaffolds claimed in patent literature for CCR5 receptor antagonists and GPCR43 agonists [3][4]. Process chemistry groups can use CAS 218431-69-7 as a key chiral intermediate to access patent-defined chemical space, with the single-enantiomer nature of the material eliminating the need for chiral separation steps that would be required if the racemic trans-mixture (CAS 895239-61-9) were employed [5].

Multitarget Ligand Design for Neurodegenerative Disease Programs

N-Benzylpyrrolidine derivatives have been systematically evaluated as multitargeted agents for Alzheimer's disease, with some compounds demonstrating combined BuChE inhibition, anti-aggregating, antioxidant, and metal-chelating properties [6]. The target compound's dual benzyl architecture offers two independent sites for further functionalization, making it a versatile scaffold for designing hybrid molecules that simultaneously engage multiple pathological targets in neurodegeneration. The carboxylic acid handle at C-3 provides a convenient point for amide or ester conjugation to introduce additional pharmacophoric elements.

Quality Control and Reference Standard for Stereochemical Method Validation

Given the criticality of stereochemistry in this compound class—where epimerization/saponification processes are used to achieve >99.9% chemical and optical purity for trans-pyrrolidine carboxylic acids—CAS 218431-69-7 can serve as an authenticated reference standard for chiral HPLC method development and validation [7]. Its well-defined single-enantiomer composition makes it suitable as a system suitability standard when analyzing the diastereomeric purity of synthetic batches, a key quality attribute for pharmaceutical intermediate procurement.

Quote Request

Request a Quote for 1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.